
1-Ethyl-4-octylbenzene
Overview
Description
1-Ethyl-4-octylbenzene is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Reactions
1-Ethyl-4-octylbenzene has been used as a model substrate in studies focusing on benzylic oxidation. Research has explored its oxidation with H2O2 or O2 using non-heme iron catalysts. These catalysts, based on tetra- and pentadentate nitrogen ligands, have proven effective in affording the corresponding benzylic alcohol and ketone, showcasing the compound's potential in chemical synthesis and catalytic processes (Klopstra et al., 2003).
Liquid-Liquid Extraction
The compound has also been referenced in studies on the separation of aromatic and aliphatic hydrocarbons. For example, ionic liquids like 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide have been tested for their efficacy in separating aromatic compounds like ethylbenzene from C7- and C8-fractions in hydrocarbon mixtures. This research underscores its relevance in refining and petrochemical processes (Arce et al., 2008).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives like 1,3,5-triethylbenzene have been widely utilized as scaffolds to organize molecular-recognition elements. Their steric-gearing effect is believed to direct binding elements towards the same face of the central ring, thus increasing binding affinity. This property is critical in the design and development of supramolecular hosts and their binding capabilities (Wang & Hof, 2012).
Electrochemical Studies
This compound has been the subject of electroreduction studies. Techniques like cyclovoltammetry and chronocoulometry have been used to investigate its electroreduction characteristics, providing insights into the electrochemical behavior of such compounds. These studies are essential for understanding the electrochemical processes involving aromatic compounds (Chen Song, 2005).
Oxidation and Pyrolysis Studies
The oxidation and pyrolysis of similar compounds like n-propylbenzene have been examined to understand their chemical behavior under high temperatures. Such studies are significant for industries that deal with the thermal processing of hydrocarbons, such as fuel production and waste management (Dagaut et al., 2002).
Environmental and Biodegradation Research
The biodegradation of hydrocarbons like ethylbenzene by fungi such as Penicillium sp. has been a subject of study. Understanding the degradation pathways of these compounds is crucial for environmental remediation and waste treatment (Govarthanan et al., 2017).
Mechanism of Action
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h11-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBYRPYNAKRFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




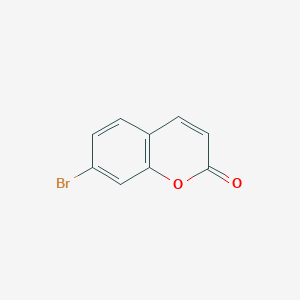
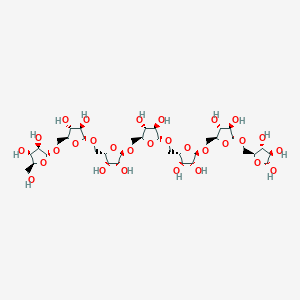
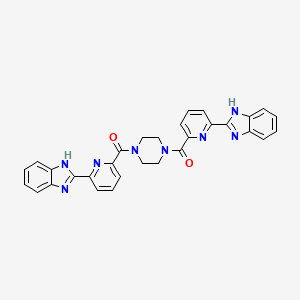
![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)
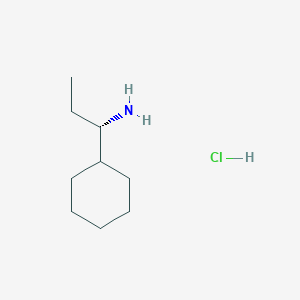

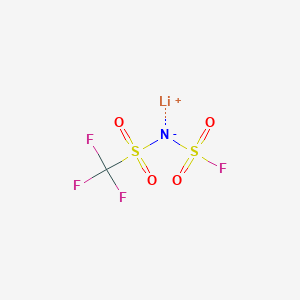
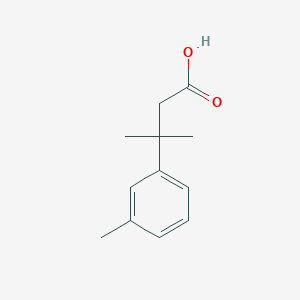
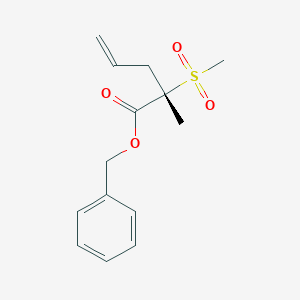
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)

